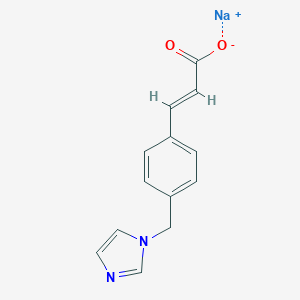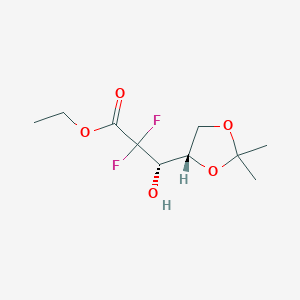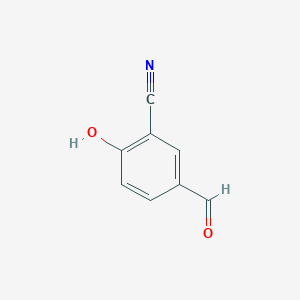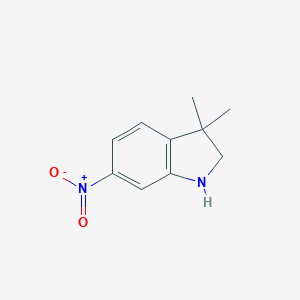![molecular formula C9H10F3NO2 B071347 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 176910-42-2](/img/structure/B71347.png)
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one, also known as Tropinone, is a bicyclic organic compound that has been widely used in scientific research for its unique chemical properties. Tropinone is a precursor to numerous important alkaloids, including cocaine, atropine, and scopolamine. In
Mécanisme D'action
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one increases the levels of acetylcholine in the brain, leading to enhanced neurotransmission. This mechanism of action is responsible for the analgesic, anticonvulsant, and anesthetic properties of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one.
Biochemical and Physiological Effects:
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to enhanced neurotransmission. It has also been found to have anticonvulsant and analgesic properties. 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has been used as an anesthetic due to its ability to induce sedation and reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has numerous advantages for laboratory experiments. It is readily available in large quantities and is relatively inexpensive. It has a well-established synthesis method and has been extensively studied for its chemical and pharmacological properties. However, 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one also has limitations for laboratory experiments. It is a controlled substance and requires special handling and storage. It is also highly reactive and can be dangerous if not handled properly.
Orientations Futures
There are numerous future directions for the study of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one. One potential direction is the development of new drugs based on 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one that have improved pharmacological properties. Another direction is the study of the mechanism of action of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one and its effects on neurotransmission. The synthesis of new analogs of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one with different chemical properties could also be explored. Additionally, the use of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one as a starting material for the synthesis of other important alkaloids could be further investigated.
Méthodes De Synthèse
The synthesis of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one involves the reaction of cyclohexanone with hydroxylamine to form an oxime, which is then converted to an amide by reacting with trifluoroacetic anhydride. The amide is then subjected to a Hofmann degradation reaction to yield 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one. This synthesis method has been widely used in the laboratory to produce 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one in large quantities for scientific research.
Applications De Recherche Scientifique
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have anticonvulsant, analgesic, and anesthetic properties. It has also been used as a precursor for the synthesis of numerous important alkaloids, including cocaine, atropine, and scopolamine. 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has been used as a starting material for the synthesis of new drugs with improved pharmacological properties.
Propriétés
Numéro CAS |
176910-42-2 |
|---|---|
Nom du produit |
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one |
Formule moléculaire |
C9H10F3NO2 |
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
8-(2,2,2-trifluoroacetyl)-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)8(15)13-5-1-2-6(13)4-7(14)3-5/h5-6H,1-4H2 |
Clé InChI |
VQAKWLUSFTURKR-UHFFFAOYSA-N |
SMILES |
C1CC2CC(=O)CC1N2C(=O)C(F)(F)F |
SMILES canonique |
C1CC2CC(=O)CC1N2C(=O)C(F)(F)F |
Synonymes |
8-Azabicyclo[3.2.1]octan-3-one, 8-(trifluoroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)